4-(Difluoromethoxy)picolinic acid
Description
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNJZJUZJXEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Difluoromethoxy)picolinic acid typically involves the reaction of picolinic acid with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(Difluoromethoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Substituent Effects
The 4-position on the pyridine ring is critical for modulating electronic and steric properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 4-Substituted Picolinic Acid Derivatives
Key Observations:
- Electronic Effects : The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than -CF₃ but more so than -Cl. This balance may optimize interactions with biological targets while maintaining solubility .
- Positional Isomerism : Moving the -OCF₂H group from the 4- to 6-position (e.g., 6-(Difluoromethoxy)picolinic acid) reduces structural similarity (0.65), likely due to altered hydrogen-bonding patterns and steric hindrance .
- Aromatic vs. Alkoxy Substituents : Compounds like 5-(4-(Trifluoromethoxy)phenyl)picolinic acid introduce a phenyl ring, increasing molecular weight and hydrophobicity, which may affect membrane permeability .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~1.5–2.5) is influenced by substituents. -OCF₂H likely lowers the pKa slightly compared to -Cl (pKa ~1.8) due to its electron-withdrawing nature.
- Solubility : Difluoromethoxy derivatives are expected to exhibit moderate water solubility, balancing lipophilicity from -OCF₂H and polarity from the carboxylic acid.
- Thermal Stability: Fluorinated groups generally enhance thermal stability; melting points are likely higher than non-fluorinated analogs (e.g., 4-methoxypicolinic acid).
Biological Activity
Introduction
4-(Difluoromethoxy)picolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoromethoxy group attached to a picolinic acid backbone. This structural modification is believed to enhance its biological activity compared to other picolinic acid derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2N2O3 |
| Molecular Weight | 194.13 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent. The mechanism involves the inhibition of bacterial enzyme systems, leading to reduced viability of the pathogens .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways that regulate cell survival and proliferation. The specific targets include various kinases involved in tumor growth .
Enzyme Inhibition
This compound has been noted for its ability to inhibit certain enzymes, particularly those involved in inflammatory processes. By inhibiting these enzymes, the compound may reduce inflammation and associated pathologies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding: The compound can bind to active sites on enzymes, leading to inhibition or modulation of their activity.
- Receptor Interaction: It may interact with receptor proteins, altering their conformation and affecting downstream signaling pathways.
These interactions are crucial for its antimicrobial and anticancer effects, as they disrupt normal cellular functions in targeted organisms or cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further investigation into its potential as an antibiotic agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Biological Activity | Notes |
|---|---|---|
| 3-Chloropicolinic Acid | Moderate antimicrobial activity | Lacks difluoromethoxy group |
| 4-(Trifluoromethoxy)picolinic Acid | Enhanced anticancer properties | Different halogen substitution |
| 3-Chloro-6-hydroxypicolinic Acid | Limited enzyme inhibition | Hydroxyl group instead of difluoromethoxy |
The presence of the difluoromethoxy group appears to enhance both antimicrobial and anticancer activities compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(Difluoromethoxy)picolinic acid, and how can they be experimentally determined?
- Methodology :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods, as demonstrated for structurally similar 4-(Difluoromethoxy)benzoic acid (mp 169–171°C) .
- Spectroscopic Characterization : Employ and NMR to resolve the difluoromethoxy group’s splitting patterns. NMR and high-resolution mass spectrometry (HRMS) confirm molecular integrity.
- Solubility : Conduct polarity-based solubility tests in solvents (e.g., DMSO, acetonitrile) to guide reaction design.
Q. What synthetic routes are available for preparing this compound?
- Methodology :
- Step 1 : Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or electrophilic fluorinating agents (e.g., Selectfluor®), as seen in analogous benzoic acid derivatives .
- Step 2 : Functionalize the pyridine ring using cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, similar to palladium-catalyzed decarboxylative couplings of 4-picolinic acid .
- Step 3 : Optimize yields by adjusting reaction temperature (80–120°C) and catalysts (e.g., Pd(OAc)/XPhos) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient pyridine ring behavior. Compare with experimental catalytic performance in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd) to identify steric/electronic effects of the difluoromethoxy group .
Q. What challenges arise in characterizing fluorine-containing regions via NMR, and how can they be resolved?
- Methodology :
- Challenge : NMR signal splitting due to coupling with adjacent protons or fluorine atoms.
- Solution : Use decoupling techniques or 2D - heteronuclear correlation (HETCOR) experiments. Reference: Fluorinated pyridine derivatives analyzed in .
Q. How does the difluoromethoxy group influence the compound’s metabolic stability in biological studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes and monitor degradation via LC-MS/MS. Compare with non-fluorinated analogs to assess fluorine’s metabolic shielding effect.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -OCHF with -OCH) to isolate fluorine’s role .
Key Considerations for Experimental Design
- Safety : Handle fluorinated reagents (e.g., HF byproducts) in fume hoods with PPE, following protocols for hydrofluoric acid exposure mitigation .
- Novelty : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., exploring fluorinated analogs in drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
